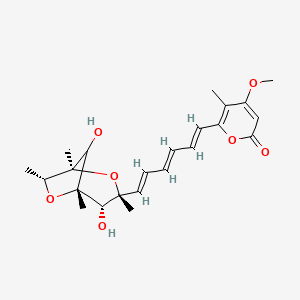

Citreoviridinol

Description

BenchChem offers high-quality Citreoviridinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Citreoviridinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

79503-62-1 |

|---|---|

Molecular Formula |

C23H30O7 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one |

InChI |

InChI=1S/C23H30O7/c1-14-16(28-18(24)13-17(14)27-6)11-9-7-8-10-12-21(3)19(25)23(5)20(26)22(4,30-21)15(2)29-23/h7-13,15,19-20,25-26H,1-6H3/b8-7+,11-9+,12-10+/t15-,19+,20?,21-,22+,23+/m1/s1 |

InChI Key |

BHMIDMOHWXULQB-NXIHKJPGSA-N |

Isomeric SMILES |

C[C@@H]1[C@]2(C([C@@](O1)([C@H]([C@@](O2)(C)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)O)C |

Canonical SMILES |

CC1C2(C(C(O1)(C(C(O2)(C)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Citreoviridin?

An In-depth Technical Guide to the Chemical and Biological Properties of Citreoviridin (B190807)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citreoviridin is a polyene mycotoxin produced by several fungal species, including those from the Penicillium and Aspergillus genera.[1][2] Historically known as a "yellow rice toxin," it is a potent and specific inhibitor of mitochondrial F₁F₀-ATP synthase (Complex V). Its mechanism of action involves binding to the β subunit of the F₁ catalytic domain, disrupting cellular energy homeostasis.[1] Recent research has further elucidated its role in modulating critical signaling pathways, such as the PPAR-γ/mTORC2 axis, linking it to cellular processes like autophagy and apoptosis. This document provides a comprehensive overview of Citreoviridin's chemical structure, its inhibitory action on ATP synthase, its impact on cellular signaling, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

Citreoviridin is a yellow crystalline solid characterized by a conjugated polyene structure, which is responsible for its distinct color and fluorescence.[3] It belongs to the 2-pyranone family of compounds.[3][4]

-

Molar Mass : 402.49 g/mol [1]

-

IUPAC Name : 6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one[1][7]

Caption: 2D Chemical Structure of Citreoviridin.

Mechanism of Action: ATP Synthase Inhibition

The primary molecular target of Citreoviridin is the F₁ portion of mitochondrial ATP synthase, where it functions as a highly specific inhibitor.[1]

-

Binding Site : Citreoviridin binds directly to the β subunit of the F₁-ATPase complex.[1] This binding site is distinct from that of other F₁ inhibitors like aurovertin.[3][8]

-

Inhibitory Profile : It exhibits a dual mechanism of inhibition. It is an uncompetitive inhibitor with respect to ATP hydrolysis, meaning it preferentially binds to the enzyme-substrate (ATPase-ATP) complex.[1] Conversely, it acts as a noncompetitive inhibitor of ATP synthesis.[1]

-

Consequences : This inhibition disrupts the rotary mechanism of ATP synthase, likely by stabilizing a non-productive conformational state of the β subunit. This leads to a breakdown in cellular energy homeostasis, an increase in the mitochondrial membrane potential, and the activation of cellular stress responses.[1]

Signaling Pathway Involvement: PPAR-γ and mTORC2

Beyond its direct impact on energy metabolism, Citreoviridin modulates key cellular signaling pathways, particularly in cardiomyocytes. It has been shown to inhibit the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[5] This initial event triggers a downstream cascade that involves the mechanistic target of rapamycin (B549165) complex 2 (mTORC2), ultimately leading to the induction of autophagy and apoptosis through the lysosomal-mitochondrial axis.[5]

Caption: Citreoviridin-induced signaling pathway in cardiomyocytes.

Quantitative Biological Activity

The inhibitory potency of Citreoviridin against mitochondrial ATP synthase has been quantified in several studies. The dissociation constant (Kᴅ) and inhibition constant (Kᵢ) are key metrics for evaluating its efficacy.

| Parameter | Value (µM) | Enzyme Source | Assay Type | Reference |

| Kᴅ | 0.15 | Rat Liver Mitochondria | ADP-stimulated respiration | [9][10] |

| Kᴅ | 0.5 - 4.2 | Ox Heart Mitochondria | ATPase Activity | [9][10] |

| Kᵢ | 2.0 | Yeast F₁-ATPase | ATPase Activity | [8] |

Key Experimental Protocols

Measurement of Mitochondrial ATPase Activity (ATP Hydrolysis)

This protocol details an enzyme-coupled assay to measure the rate of ATP hydrolysis by mitochondrial preparations, which is inhibited by Citreoviridin.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pᵢ) by ATP synthase is coupled to the oxidation of NADH. The pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system regenerates ATP from ADP and phosphoenolpyruvate (B93156) (PEP), while oxidizing NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the ATPase activity.[1]

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 50 mM KCl[1]

-

Substrate/Enzyme Mix: 10 mM Phosphoenolpyruvate (PEP), ~500 units/mL Pyruvate Kinase (PK), ~1000 units/mL Lactate Dehydrogenase (LDH)[1]

-

10 mM NADH solution[1]

-

100 mM ATP solution[1]

-

Citreoviridin stock solution (in DMSO or ethanol)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Setup: In a cuvette, prepare a reaction mixture containing the Assay Buffer and the Substrate/Enzyme Mix. Add the NADH solution to a final concentration that gives an initial absorbance of ~1.0-1.5 at 340 nm.

-

Sample Addition: Add the mitochondrial preparation to the cuvette.

-

Inhibitor Incubation: Add the desired concentration of Citreoviridin (or vehicle control) and incubate for 5-10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record data for 5-10 minutes.

-

Calculation: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).[1] Express ATPase activity as nmol of ATP hydrolyzed per minute per mg of protein.

References

- 1. benchchem.com [benchchem.com]

- 2. Citreoviridin - Wikipedia [en.wikipedia.org]

- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Citreoviridin induces myocardial apoptosis through PPAR-γ-mTORC2-mediated autophagic pathway and the protective effect of thiamine and selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Citreoviridin | C23H30O6 | CID 6436023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Binding of citreoviridin to the beta subunit of the yeast F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Citreoviridin, a specific inhibitor of the mitochondiral adenosine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Citreoviridin, a specific inhibitor of the mitochondiral adenosine triphosphatase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mycotoxin Citreoviridin: Discovery, Origin, and Characterization

This technical guide provides a comprehensive overview of the mycotoxin citreoviridin (B190807) for researchers, scientists, and drug development professionals. It details its historical discovery, fungal origin, physicochemical properties, biosynthetic pathway, and the methodologies for its production, isolation, and analysis.

Discovery and Historical Significance

Citreoviridin is a neurotoxic mycotoxin historically associated with "yellow rice disease," a condition that led to outbreaks of acute cardiac beriberi in Japan.[1][2] The consumption of rice contaminated with this yellow-colored toxin was linked to severe neurological and cardiovascular symptoms, including paralysis, convulsions, and respiratory failure.[1][3] The first scientific investigations into the toxicity of moldy rice date back to the late 19th century in Japan.[4] However, it was not until after World War II that the causative agent, citreoviridin, was isolated and characterized by Yoshimasa Hirata.[4] The administration of purified citreoviridin to experimental animals reproduced the symptoms of acute cardiac beriberi, confirming its role in the disease.[4] While improvements in rice storage have reduced the incidence of "yellow rice disease," outbreaks of beriberi linked to citreoviridin-contaminated rice have occurred more recently in other parts of the world, such as Brazil, highlighting its continued relevance as a food safety concern.[4][5]

Fungal Origin and Distribution

Citreoviridin is a secondary metabolite produced by several species of filamentous fungi, primarily within the genera Penicillium and Aspergillus.[2][6]

Key producing species include:

-

Penicillium citreonigrum : This species, formerly known as Penicillium citreo-viride, is a major producer of citreoviridin and is frequently isolated from contaminated rice.[1][6]

-

Aspergillus terreus : A ubiquitous soil fungus, certain strains of A. terreus are capable of synthesizing citreoviridin.[6][7]

-

Eupenicillium ochrosalmoneum : This species has been identified as a producer of citreoviridin, particularly in maize.[6]

-

Penicillium charlesii : This species has also been utilized in laboratory settings for the production of citreoviridin.[2]

These fungi are known to contaminate a variety of agricultural commodities, including rice, corn, and other cereals, especially under damp storage conditions.[8]

Physicochemical and Spectroscopic Properties

Citreoviridin is a polyketide characterized by its distinctive yellow color, which is due to its conjugated polyene structure.[6] It is a crystalline solid with a defined molecular formula and mass. Its solubility in various organic solvents facilitates its extraction and purification.

Table 1: Physicochemical Properties of Citreoviridin

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₀O₆ | [8] |

| Molar Mass | 402.487 g/mol | [8] |

| CAS Number | 25425-12-1 | [8] |

| Appearance | Yellow to orange crystalline powder | [9] |

| Solubility | Soluble in DMSO, ethanol, methanol, and chloroform (B151607). | [9] |

| Stability | Sensitive to light; can undergo photo-isomerization to isocitreoviridin. | [10] |

The structural elucidation of citreoviridin has been accomplished through various spectroscopic techniques, which are also crucial for its identification and characterization.

Table 2: Spectroscopic Data for Citreoviridin

| Spectroscopic Technique | Key Data | Reference(s) |

| UV/Vis Spectroscopy (in Ethanol/Methanol) | λmax at 236 nm, 285 nm, 294 nm, 387-389 nm | [9][11] |

| Fluorescence Spectroscopy (in Ethanol) | Excitation λmax: ~380 nm; Emission λmax: ~530 nm | [5] |

| Infrared (IR) Spectroscopy (KBr pellet) | Characteristic absorptions for hydroxyl, carbonyl, and double bonds. | [2][9] |

| ¹H NMR (300 MHz, CD₃OD) | δ (ppm): 7.30 (dd), 6.55 (dd), 6.45 (dd), 6.27 (d), 6.18 (d), 5.99 (s), 4.10 (q), 3.86 (s), 3.59 (d), 2.08 (s), 1.83 (s), 1.33 (d), 1.25 (s), 1.18 (s) | [2][9] |

| ¹³C NMR (75.46 MHz, CD₃OD) | δ (ppm): 173.2, 166.4, 163.5, 146.4, 142.0, 137.8, 137.1, 133.0, 127.2, 124.9, 118.9, 102.0, 99.1, 86.8, 81.3, 79.1, 42.4, 23.3, 21.6, 17.8, 12.8, 11.9, 9.1 | [2][9] |

| Mass Spectrometry (LC-MS/MS) | Precursor ion [M+H]⁺: m/z 403.2. Major fragment ions: m/z 315.1, 297.1, 139.0 | [2][9] |

Biosynthesis and Regulation

The biosynthesis of citreoviridin is orchestrated by a gene cluster that has been identified in both Aspergillus terreus and Penicillium citreonigrum.[10][12] The core of this pathway is a highly reducing polyketide synthase (HR-PKS). The gene cluster in P. citreonigrum contains genes homologous to those in A. terreus, suggesting a conserved biosynthetic mechanism.[12]

The regulation of mycotoxin production in filamentous fungi is a complex process influenced by various environmental and nutritional factors. While a specific signaling pathway for citreoviridin regulation is not fully elucidated, general mycotoxin regulatory pathways in Aspergillus and Penicillium involve G-protein signaling cascades.[6] These pathways integrate signals from the environment, such as nutrient availability and stress, to control the expression of biosynthetic gene clusters.[6]

Experimental Protocols

Fungal Culture for Citreoviridin Production

Organism: Penicillium citreonigrum or Penicillium charlesii[2][10]

Media:

-

Liquid Culture: Yeast Extract Sucrose (B13894) (YES) broth.[10]

-

Solid Culture: YES agar (B569324).[13] For some applications, the medium can be supplemented with shredded wheat.[2]

Incubation:

Extraction of Citreoviridin

From Liquid Culture:

-

Separate the mycelium from the liquid medium by filtration.[13]

-

Extract the liquid medium with chloroform.[13]

-

The mycelium can be homogenized with hot chloroform for 2 minutes using an Ultra-Turrax homogenizer.[14]

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum.[14]

From Solid Agar Culture:

-

Excise a plug of the fungal culture from the agar plate.[13]

-

Place the plug in chloroform and vortex.[13]

-

Collect the chloroform layer and evaporate to dryness under a stream of nitrogen.[13]

-

Re-dissolve the dried extract in a suitable solvent (e.g., acetonitrile) for analysis.[13]

Purification by High-Performance Liquid Chromatography (HPLC)

System: Semi-preparative HPLC system with a PDA detector.[13]

Column: C18 reversed-phase column.[13]

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[13]

Detection: Monitor the elution at 385 nm.[13]

Procedure:

-

Dissolve the crude extract in a suitable solvent like methanol.[13]

-

Inject the dissolved extract into the HPLC system.

-

Collect the fractions corresponding to the citreoviridin peak.

-

Evaporate the solvent to obtain purified citreoviridin.

Quantification by LC-MS/MS

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[6]

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]

Mobile Phase:

-

A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[6]

-

B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[6]

-

A gradient elution program is used.[6]

Flow Rate: 0.3 mL/min.[6]

Ionization: Electrospray ionization (ESI) in positive mode.[6]

MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for citreoviridin (e.g., precursor ion m/z 403.2 and product ions m/z 315.1 and 139.0).[2][6]

Quantification: Utilize a matrix-matched calibration curve with citreoviridin standards of known concentrations.[6]

Visualizations

Signaling Pathway

Caption: Generalized G-protein signaling pathway for mycotoxin regulation.

Experimental Workflow

Caption: Experimental workflow for citreoviridin production and analysis.

Biosynthetic Pathway

Caption: Simplified biosynthetic pathway of citreoviridin.

References

- 1. Aspergillus sporulation and mycotoxin production both require inactivation of the FadA Gα protein‐dependent signaling pathway | The EMBO Journal [link.springer.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Temperature-dependent production of citreoviridin, a neurotoxin of Penicillium citreo-viride Biourge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling events connecting mycotoxin biosynthesis and sporulation in Aspergillus and Fusarium spp. | CiNii Research [cir.nii.ac.jp]

- 6. Signalling pathways connecting mycotoxin production and sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium [agris.fao.org]

- 9. toxicologia.unb.br [toxicologia.unb.br]

- 10. Frontiers | The Aspergilli and Their Mycotoxins: Metabolic Interactions With Plants and the Soil Biota [frontiersin.org]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Citreoviridin-Producing Fungal Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin (B190807) is a polyketide mycotoxin known for its distinct yellow color and potent neurotoxic properties.[1] It functions as a specific inhibitor of mitochondrial F1F0-ATPase, a critical enzyme in cellular energy production, which has sparked interest in its potential therapeutic applications, alongside concerns over its toxicity as a food contaminant.[1][2][3] Historically, it has been linked to "yellow rice disease," a condition associated with cardiac beriberi.[1][4][5][6] This technical guide provides a comprehensive overview of the fungal species that produce citreoviridin, detailed experimental protocols for its production and analysis, and an exploration of its biosynthetic pathway.

Citreoviridin-Producing Fungal Species

Citreoviridin is produced by a variety of fungal species, primarily within the Penicillium and Aspergillus genera. The most well-documented producers include:

-

Penicillium citreonigrum : This species is a major and well-studied producer of citreoviridin.[1][4] It is frequently associated with the contamination of rice.[1][5][7]

-

Aspergillus terreus : A ubiquitous soil fungus, certain strains of A. terreus are capable of synthesizing citreoviridin among other mycotoxins.[1][8]

-

Eupenicillium ochrosalmoneum (also known as Penicillium ochrosalmoneum): This species has been identified as a significant producer of citreoviridin, particularly in maize.[1][7][9][10]

-

Penicillium citreo-viride : This species is a known producer of the neurotoxin citreoviridin.[11][12]

-

Penicillium charlesii : Research has shown that this species can produce citreoviridin and has been used for its isolation.[2][13]

-

Penicillium pedemontanum and Penicillium pulvillorum : These species are also recognized as producers of citreoviridin.[2][14]

Data Presentation: Quantitative Production of Citreoviridin

The yield of citreoviridin is highly dependent on the fungal species, strain, substrate, and culture conditions. The following tables summarize quantitative data from various studies.

Table 1: Citreoviridin Production by Penicillium citreonigrum

| Strain | Fermentation Type | Substrate/Medium | Incubation Time & Temperature | Yield | Reference |

| Not Specified | Submerged Liquid | Yeast Extract Sucrose (B13894) (YES) Broth | 8 days at 25°C | 5.54 g (estimated) from 15.3 g crude extract (from 48 x 500 mL flasks) | [1][6][15] |

| IMI92228 | Solid-State | Yeast Extract Sucrose (YES) Agar | 14 days at 25°C | Peak production of approx. 120 µg/cm² at day 10 | [4] |

| IMI92228 | Solid-State | YES Agar with 5% NaCl | 14 days at 25°C | Peak production of approx. 40 µg/cm² at day 10 | [4] |

Table 2: Citreoviridin Production by Eupenicillium ochrosalmoneum in Maize Kernels

| Substrate Condition | Environment | Yield Range (µg/kg) | Reference |

| Maize Kernels (Bulk Samples) | Natural Contamination | 19 - 2,790 | [9][16] |

| Maize Kernels (Hand-picked, yellow-stained) | Natural Contamination | 53,800 - 759,900 | [9][16] |

| Maize Kernels (Wound-inoculated) | Controlled Environment | 142,000 - 2,780,000 | [9][16] |

Experimental Protocols

Production and Extraction of Citreoviridin from Penicillium citreonigrum

This protocol is adapted from Rocha et al. (2015).[1][6][15]

a. Fungal Culture and Fermentation:

-

Inoculate Penicillium citreonigrum into 500 mL of Yeast Extract Sucrose (YES) liquid medium.[1][6][15]

-

Incubate at 25°C for 8 days in stationary culture.[1][6][15]

b. Extraction from Liquid Medium:

-

Separate the mycelium from the liquid medium by filtration.[1][6]

-

Extract the liquid medium twice with chloroform (B151607).[1][6]

c. Extraction from Mycelium:

d. Purification:

-

Combine the chloroform extracts from the liquid medium and mycelium.[1][6]

-

Further purify the crude extract using semi-preparative High-Performance Liquid Chromatography (HPLC).[1][6]

Quantification of Citreoviridin by HPLC-PDA

a. Chromatographic Conditions: [1]

-

HPLC System: A system equipped with a quaternary pump, degasser, autosampler, column oven, and a photodiode array (PDA) detector.[1]

-

Column: A suitable reversed-phase column, such as a C18 column.[1]

-

Mobile Phase: A gradient of methanol (B129727) and water with 1% acetic acid. A common starting condition is 65:35 (methanol:water with 1% acetic acid).[1]

-

Flow Rate: 1.0 mL/min.[1]

b. Quantification:

-

Quantification is based on a calibration curve prepared from a certified citreoviridin standard.[1]

Quantification of Citreoviridin by LC-MS/MS

a. Sample Preparation:

-

Extract citreoviridin from the sample matrix using a suitable solvent, such as a mixture of acetonitrile, water, and acetic acid.[1]

-

The extract may require a clean-up step using solid-phase extraction (SPE) cartridges.[1]

b. LC-MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

-

Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for citreoviridin is typically m/z 403.2.[1]

Mandatory Visualizations

Citreoviridin Biosynthesis Pathway

The biosynthesis of citreoviridin is governed by a gene cluster, which has been identified in both Aspergillus terreus and Penicillium citreonigrum.[1][7] The core of this pathway involves a highly reducing polyketide synthase (HR-PKS).[1] The gene cluster includes four key genes (ctvA, ctvB, ctvC, and ctvD) whose expression is highly correlated with citreoviridin production.[2][7][18]

Caption: Simplified biosynthetic pathway of citreoviridin.

Experimental Workflow: Production and Purification

The following diagram illustrates the general workflow for the production, extraction, and purification of citreoviridin from fungal cultures.

Caption: Workflow for citreoviridin production and purification.

Experimental Workflow: Quantification

This diagram outlines the typical steps involved in the quantitative analysis of citreoviridin.

Caption: General workflow for the quantification of citreoviridin.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. benchchem.com [benchchem.com]

- 5. gba-group.com [gba-group.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aspergillus terreus - Wikipedia [en.wikipedia.org]

- 9. Citreoviridin levels in Eupenicillium ochrosalmoneum-infested maize kernels at harvest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Penicillium ochrosalmoneum - Wikipedia [en.wikipedia.org]

- 11. Global Indoor Health Network - Penicillium [globalindoorhealthnetwork.com]

- 12. Penicillium citrioviride - Wikipedia [en.wikipedia.org]

- 13. Isolation of Citreoviridin from Penicillium charlesii Cultures and Molded Pecan Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Citreoviridin | C23H30O6 | CID 6436023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. toxicologia.unb.br [toxicologia.unb.br]

- 18. Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Citreoviridin in Penicillium: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of citreoviridin (B190807), a mycotoxin produced by several species of the Penicillium genus, most notably Penicillium citreonigrum. This document is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolism, natural product biosynthesis, and mycotoxicology.

Introduction

Citreoviridin is a neurotoxic polyketide mycotoxin that has been implicated in "yellow rice disease," a condition historically associated with acute cardiac beriberi.[1] Its potent biological activity, stemming from the inhibition of mitochondrial ATP synthase, makes its biosynthetic pathway a subject of significant scientific interest for both toxicological assessment and potential pharmacological applications.[1] This guide details the genetic basis, enzymatic steps, and regulatory aspects of citreoviridin biosynthesis in Penicillium, providing a comprehensive resource for the scientific community.

The Citreoviridin Biosynthetic Gene Cluster

The production of citreoviridin in Penicillium citreonigrum is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster is highly conserved and shares homology with the citreoviridin BGC found in Aspergillus terreus.[2][3] The core genes essential for the biosynthesis have been identified as ctvA, ctvB, ctvC, and ctvD.[2]

| Gene | Encoded Enzyme | Putative Function |

| ctvA | Polyketide Synthase (PKS) | Catalyzes the initial assembly of the polyketide backbone from acetyl-CoA and malonyl-CoA.[1] |

| ctvB | Methyltransferase | Responsible for the methylation of the polyketide intermediate.[1] |

| ctvC | Oxidoreductase/Monooxygenase | Catalyzes oxidative modifications of the polyketide chain.[1] |

| ctvD | Transcription Factor | Believed to regulate the expression of the other genes within the ctv cluster.[1] |

The Biosynthetic Pathway of Citreoviridin

The biosynthesis of citreoviridin is a multi-step enzymatic process that begins with the condensation of simple metabolic precursors. While the precise structures of all intermediates are not fully elucidated, a proposed pathway has been established through gene expression studies and the isolation of key intermediates from heterologous expression systems.[4]

The process is initiated by the polyketide synthase, CtvA, which iteratively condenses one molecule of acetyl-CoA with seven molecules of malonyl-CoA to form a linear polyketide chain. This backbone then undergoes a series of modifications, including methylation by CtvB and oxidative cyclizations catalyzed by CtvC, to form the characteristic α-pyrone and tetrahydrofuran (B95107) ring structures of citreoviridin. The entire process is under the regulatory control of the transcription factor, CtvD.

Quantitative Data on Citreoviridin Production

The yield of citreoviridin is highly dependent on the culture conditions. The following table summarizes quantitative data from studies on Penicillium citreonigrum.

| Strain | Culture Medium | Fermentation Type | Incubation Time & Temperature | Peak Production | Reference |

| IMI92228 | Yeast Extract Sucrose (YES) Agar (B569324) | Solid-State | 14 days at 25°C | ~120 µg/cm² at day 10 | [2] |

| IMI92228 | YES Agar with 5% NaCl | Solid-State | 14 days at 25°C | ~40 µg/cm² at day 10 | [2] |

| Not Specified | Yeast Extract Sucrose (YES) Liquid Medium | Submerged | 8 days at 25°C | 5.54 g (estimated) from 15.3 g crude extract (from 48 x 500 mL flasks) | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the citreoviridin biosynthetic pathway.

Fungal Cultivation and Citreoviridin Production

A standardized protocol for the cultivation of P. citreonigrum for citreoviridin production is as follows:

-

Medium Preparation: Prepare Yeast Extract Sucrose (YES) agar (4 g/L yeast extract, 20 g/L sucrose, 15 g/L agar) or YES liquid medium (4 g/L yeast extract, 20 g/L sucrose).

-

Inoculation: Inoculate the desired Penicillium strain onto the surface of the YES agar or into the YES liquid medium.

-

Incubation: Incubate the cultures at 25°C for up to 14 days.

-

Harvesting: For solid cultures, the fungal mass and agar can be extracted directly. For liquid cultures, the mycelium is separated from the broth by filtration.

Extraction and Purification of Citreoviridin

The following is a general protocol for the extraction and purification of citreoviridin:

-

Extraction: The fungal biomass and/or culture medium is extracted with an organic solvent such as chloroform (B151607) or a mixture of acetonitrile, water, and formic acid (e.g., 79:20:1, v/v/v).[5][6] Sonication can be used to improve extraction efficiency.

-

Cleanup: The crude extract is centrifuged to remove solid debris. The supernatant may be further cleaned up using solid-phase extraction (SPE) cartridges.

-

Purification: Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.[5]

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific

References

- 1. Biosynthetic Pathway of the Reduced Polyketide Product Citreoviridin in Aspergillus terreus var. aureus Revealed by Heterologous Expression in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and heterologous expression of the kocurin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Architecture of Citreoviridin Biosynthesis in Aspergillus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Citreoviridin (B190807) is a mycotoxigenic polyketide produced by several fungal species, including those of the genus Aspergillus. It is a potent inhibitor of mitochondrial F1-ATPase, exhibiting significant neurotoxic effects. Understanding the genetic basis of citreoviridin production is paramount for developing strategies to control its contamination in food and for exploring its potential pharmacological applications. This technical guide provides an in-depth overview of the citreoviridin biosynthetic gene cluster (ctv), the functions of its constituent genes, and the putative regulatory networks governing its expression in Aspergillus. Detailed experimental protocols and quantitative data are presented to facilitate further research in this field.

The Citreoviridin Biosynthetic Gene Cluster (ctv)

The biosynthesis of citreoviridin is orchestrated by a dedicated gene cluster, herein referred to as the ctv cluster. In Aspergillus terreus, this cluster is composed of four core genes essential for the production of the citreoviridin molecule.[1][2] The organization of the ctv gene cluster in Aspergillus terreus is depicted in the workflow diagram below. The cluster has also been identified and characterized in other citreoviridin-producing fungi, such as Penicillium citreonigrum, showing a high degree of homology and synteny.[3][4]

Core Biosynthetic Genes

The functions of the four core genes within the ctv cluster have been elucidated through heterologous expression studies and bioinformatic analyses.[1][2]

| Gene | Encoded Protein | Putative Function in Citreoviridin Biosynthesis |

| ctvA | Highly Reducing Polyketide Synthase (HR-PKS) | Catalyzes the initial steps of polyketide chain assembly from acetyl-CoA and malonyl-CoA extender units, including iterative condensation and methylation events. |

| ctvB | O-methyltransferase | Involved in the methylation of the polyketide intermediate. |

| ctvC | FAD-dependent monooxygenase | Catalyzes an epoxidation reaction, a key step in the formation of the tetrahydrofuran (B95107) ring. |

| ctvD | Hydrolase | Likely involved in the final steps of the pathway, potentially in the release or modification of the citreoviridin molecule. |

Citreoviridin Biosynthetic Pathway

The proposed biosynthetic pathway for citreoviridin, initiated by the HR-PKS CtvA, involves a series of enzymatic reactions including reduction, methylation, epoxidation, and cyclization to form the characteristic α-pyrone and tetrahydrofuran rings connected by a polyene chain.

Caption: Proposed citreoviridin biosynthetic pathway in Aspergillus.

Regulation of Citreoviridin Production

The expression of the ctv gene cluster is tightly regulated by a complex network of signaling pathways that respond to various environmental and developmental cues. While the specific regulatory mechanisms governing citreoviridin biosynthesis are still under investigation, parallels can be drawn from the well-studied regulation of other mycotoxins in Aspergillus.

Putative Regulatory Network

Environmental signals such as nutrient availability, pH, and light are perceived by cell surface receptors, which in turn activate intracellular signaling cascades. These cascades, often involving G-proteins and MAP kinases, converge on global regulators and pathway-specific transcription factors to modulate the expression of secondary metabolite gene clusters. The global regulators LaeA and VeA are known to control the expression of numerous secondary metabolite clusters in Aspergillus and are likely involved in the regulation of citreoviridin production.[5][6][7]

Caption: A putative regulatory network for citreoviridin production.

Quantitative Data on Citreoviridin Production

The production of citreoviridin can be influenced by various culture conditions. The following table summarizes representative quantitative data on citreoviridin production and gene expression from published studies.

| Organism | Culture Condition | Citreoviridin Production | ctv Gene Expression | Reference |

| Penicillium citreonigrum | YES agar (B569324) | Peak production on day 7 (110.3 ± 11.7 ng/sample) | Expression of ci-ctvA, ci-ctvB, ci-ctvC, and ci-ctvD correlated with production | [3] |

| Penicillium citreonigrum | YES agar with 5% NaCl | Reduced production compared to YES agar | Lower expression of ctv genes compared to YES agar | [3][8] |

| Penicillium citreonigrum | YES liquid medium (8 days) | 5.54 g total from 48 flasks (74.3% in mycelia) | Not reported | [9][10] |

Experimental Protocols

Fungal Culture and Citreoviridin Extraction

Objective: To cultivate citreoviridin-producing fungi and extract the mycotoxin for analysis.

Materials:

-

Yeast Extract Sucrose (B13894) (YES) agar or liquid medium

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

Protocol:

-

Fungal Cultivation: Inoculate the desired fungal strain onto YES agar plates or into YES liquid medium. Incubate at 25°C for 7-14 days.

-

Extraction from Solid Culture:

-

Excise a plug of the fungal culture from the agar plate.

-

Place the plug in 1 mL of chloroform and sonicate for 20 minutes.

-

Collect the chloroform layer.

-

Evaporate the chloroform under a stream of nitrogen gas.

-

Re-dissolve the dried extract in 1 mL of acetonitrile for analysis.[3]

-

-

Extraction from Liquid Culture:

Quantitative Analysis of Citreoviridin by HPLC-MS/MS

Objective: To accurately quantify the concentration of citreoviridin in fungal extracts.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase HPLC column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Citreoviridin analytical standard

Protocol:

-

Sample Preparation: Prepare sample extracts as described in section 4.1. Dilute the extracts with the initial mobile phase if necessary.

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution program starting with a low percentage of mobile phase B and gradually increasing to elute citreoviridin.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Set the instrument to perform Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of citreoviridin for quantification and confirmation.

-

-

Quantification: Generate a calibration curve using the citreoviridin analytical standard and calculate the concentration of citreoviridin in the samples based on the peak areas.[11][12]

Gene Expression Analysis by RT-qPCR

Objective: To quantify the transcript levels of the ctv biosynthetic genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument and reagents (e.g., SYBR Green)

-

Primers specific for the ctv genes and a reference gene (e.g., β-tubulin or actin)

Protocol:

-

RNA Extraction: Harvest fungal mycelia from cultures grown under different conditions and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

qPCR:

-

Set up qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.

-

Run the reactions in a qPCR instrument.

-

-

Data Analysis:

Chromatin Immunoprecipitation (ChIP)

Objective: To investigate the in vivo interaction of transcription factors with the promoter regions of the ctv genes.

Materials:

-

Formaldehyde (B43269) for cross-linking

-

Sonica tor or micrococcal nuclease for chromatin shearing

-

Antibody specific to the transcription factor of interest

-

Protein A/G magnetic beads

-

Buffers for cell lysis, washing, and elution

-

qPCR primers for the target promoter regions

Protocol:

-

Cross-linking: Treat fungal mycelia with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the target transcription factor. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-linking by heating and purify the DNA.

-

Analysis: Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA by qPCR.[16][17][18]

Conclusion and Future Perspectives

Significant progress has been made in elucidating the genetic basis of citreoviridin production in Aspergillus. The identification of the ctv gene cluster and the characterization of its core biosynthetic genes provide a solid foundation for further research. However, the intricate regulatory networks that control the expression of this cluster remain largely unexplored. Future research should focus on identifying the specific transcription factors and signaling pathways that respond to environmental cues to modulate citreoviridin biosynthesis. A deeper understanding of these regulatory mechanisms will be crucial for developing effective strategies to mitigate citreoviridin contamination in agricultural products and for harnessing its bioactive potential for therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for pursuing these research avenues.

References

- 1. The Aspergillus nidulans MAPK Module AnSte11-Ste50-Ste7-Fus3 Controls Development and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK pathway-related tyrosine phosphatases regulate development, secondary metabolism and pathogenicity in fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Real-time and semiquantitative RT-PCR methods to analyze gene expression patterns during Aspergillus-host interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and characterization of Penicillium citrinum VeA and LaeA as global regulators for ML-236B production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct Roles for VeA and LaeA in Development and Pathogenesis of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the Gene Regulatory Networks of the Global Regulators VeA and LaeA in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. benchchem.com [benchchem.com]

- 12. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current Practices for Reference Gene Selection in RT-qPCR of Aspergillus: Outlook and Recommendations for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

- 15. Current Practices for Reference Gene Selection in RT-qPCR of Aspergillus: Outlook and Recommendations for the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chromatin immunoprecipitation analysis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Locus-specific chromatin proteomics using dCas-guided proximity labelling in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]

The Unseen Threat: A Technical Guide to the Natural Occurrence of Citreoviridin in Agricultural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin (B190807) is a mycotoxin, a toxic secondary metabolite produced by several fungal species, primarily belonging to the Penicillium, Aspergillus, and Eupenicillium genera.[1] Its presence in a wide range of agricultural commodities, particularly cereals like rice and corn, poses a significant threat to food safety and public health.[2][3] Historically, citreoviridin has been linked to "yellow rice disease," a condition that can lead to acute cardiac beriberi.[4][5] This technical guide provides a comprehensive overview of the natural occurrence of citreoviridin in agricultural products, detailing quantitative data, experimental protocols for its detection, and insights into its molecular mechanisms of toxicity.

Natural Occurrence and Quantitative Data

Citreoviridin contamination is a global concern, with its prevalence varying depending on the agricultural commodity, geographical region, and storage conditions.[6] Rice and corn are among the most frequently affected cereals.[3][7] The following tables summarize the quantitative data on citreoviridin occurrence from various studies.

Table 1: Occurrence of Citreoviridin in Rice

| Country/Region | No. of Samples Analyzed | Incidence of Contamination | Concentration Range (µg/kg) | Reference(s) |

| Brazil (Maranhão State) | 420 | 0.7% (3 samples) | 12 - 96.7 | [2] |

| Brazil (Maranhão State) - Rice Bran | Not Specified | 2 samples | 128 - 254 | [2] |

| Thailand | 10 | 0% | Not Detected |

Table 2: Occurrence of Citreoviridin in Maize (Corn)

| Country/Region | Sample Type | No. of Samples Analyzed | Incidence of Contamination | Concentration Range (µg/kg) | Reference(s) |

| USA (Southern Georgia) | Bulk kernels | 8 | 75% (6 samples) | 19 - 2,790 | [7] |

| USA (Southern Georgia) | Hand-picked, yellowed kernels | Not Specified | High | 53,800 - 759,900 | [3][7] |

| USA | Experimentally inoculated kernels | Not Specified | High in wounded kernels | 142,000 - 2,780,000 | [3][7] |

Table 3: Occurrence of Citreoviridin in Other Cereals

| Cereal | Country/Region | No. of Samples Analyzed | Incidence of Contamination | Concentration Range (µg/kg) | Reference(s) |

| Wheat | Global | - | Data not readily available in reviewed literature | - |

Experimental Protocols for Citreoviridin Analysis

Accurate and sensitive detection of citreoviridin is crucial for monitoring food and feed safety. Various analytical methods are employed, each with its own advantages and limitations.

Sample Preparation and Extraction

A common workflow for extracting citreoviridin from cereal samples is outlined below. The choice of solvent and purification steps is critical for high recovery and minimal matrix interference.

Detailed Protocol for Extraction from Cereals:

-

Homogenization: Grind a representative sample of the cereal to a fine powder.

-

Extraction:

-

Cleanup (optional but recommended): The supernatant can be further purified using solid-phase extraction (SPE) cartridges to remove interfering matrix components.

-

Final Preparation: An aliquot of the supernatant (or the eluate from SPE) is taken and may be diluted with the initial mobile phase before analysis.[4]

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is widely used for the routine quantification of citreoviridin.

-

Instrumentation: HPLC system equipped with a PDA detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

-

Mobile Phase: Isocratic elution with acetonitrile/water/acetic acid (65:35:1, v/v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Injection Volume: 20 µL.[4]

-

Detection: Monitoring at 388 nm.[4]

-

Quantification: Based on a calibration curve prepared from certified citreoviridin standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, often considered the gold standard for mycotoxin analysis.

-

Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[4]

-

Mobile Phase: A gradient elution is typically used with:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[4]

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[4]

-

-

Flow Rate: 0.3 mL/min.[4]

-

Injection Volume: 5 µL.[4]

-

Ionization: Electrospray ionization (ESI) in positive mode.[4]

-

MS/MS Detection: Multiple reaction monitoring (MRM) of at least two specific precursor-to-product ion transitions for citreoviridin.[4]

-

Quantification: Use of a matrix-matched calibration curve or an isotopically labeled internal standard for accurate quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method based on the specific binding of antibodies to citreoviridin.

-

Sample and Standard Preparation: Prepare standards and sample extracts according to the kit manufacturer's instructions.

-

Competitive Reaction:

-

Pipette standards and diluted sample extracts into antibody-coated microtiter wells.

-

Add the citreoviridin-enzyme conjugate to each well.

-

Incubate for the specified time and temperature. During this step, free citreoviridin in the sample competes with the enzyme-labeled citreoviridin for binding to the antibodies.[4]

-

-

Washing: Wash the plate multiple times to remove unbound reagents.[4]

-

Substrate Reaction: Add the substrate solution to each well. The enzyme converts the substrate into a colored product.

-

Measurement and Calculation: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of citreoviridin is inversely proportional to the color intensity and is calculated based on a standard curve.

Molecular Mechanism of Toxicity: Signaling Pathway

Citreoviridin is a potent inhibitor of mitochondrial ATP synthase, which disrupts cellular energy metabolism.[1] Its cardiotoxicity has been linked to the induction of myocardial apoptosis through the PPAR-γ-mTORC2-mediated autophagic pathway.[1]

References

- 1. Citreoviridin induces myocardial apoptosis through PPAR-γ-mTORC2-mediated autophagic pathway and the protective effect of thiamine and selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Citreoviridin levels in Eupenicillium ochrosalmoneum-infested maize kernels at harvest - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Citreoviridin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoviridin (B190807) is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found as a contaminant in staple foods like rice and corn.[1][2] Historically, it has been linked to "yellow rice disease" and outbreaks of acute cardiac beriberi.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of citreoviridin, with a focus on its mechanism of action, toxicity, and the experimental methodologies used to elucidate these characteristics. Quantitative toxicological data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Mechanism of Action

Citreoviridin's primary mechanism of toxicity is the potent and specific inhibition of mitochondrial F1F0-ATP synthase (Complex V), a critical enzyme in cellular energy metabolism.[4]

1.1. Target and Binding Site: Citreoviridin directly targets the β subunit of the F1 catalytic domain of ATP synthase.[4] This binding disrupts the enzyme's function, inhibiting both ATP synthesis and, at higher concentrations, ATP hydrolysis.[4][5] Notably, citreoviridin and another F1-ATPase inhibitor, aurovertin, bind to distinct sites on the β subunit.[4]

1.2. Mode of Inhibition: The inhibitory action of citreoviridin on F1-ATPase is multifaceted:

-

Uncompetitive Inhibition of ATP Hydrolysis: Citreoviridin preferentially binds to the enzyme-substrate (ATPase-ATP) complex during hydrolysis.[4][6]

-

Noncompetitive Inhibition of ATP Synthesis: During ATP synthesis, citreoviridin can bind to the enzyme irrespective of the substrate's presence.[4][6]

1.3. Downstream Consequences: The inhibition of ATP synthase leads to a disruption of cellular energy homeostasis, an increase in the mitochondrial membrane potential, and the activation of cellular stress responses.[4] This energy deficit is a key contributor to the observed neurotoxicity and cardiotoxicity.

Toxicological Effects

Citreoviridin exhibits significant neurotoxic and cardiotoxic effects, which are the primary manifestations of its toxicity in animal models and are presumed to be the cause of related human diseases.

2.1. Neurotoxicity: In vivo studies in mice have demonstrated that citreoviridin administration leads to neurological symptoms such as decreased motor activity, hypothermia, and catalepsy.[7] The toxin can induce ascending paralysis, disturbances of the central nervous system, and ultimately, respiratory arrest, which is often the cause of death.[1][8] These symptoms are consistent with the neurological signs observed in acute cardiac beriberi.[1]

2.2. Cardiotoxicity: Citreoviridin is considered a causative factor in cardiac beriberi and Keshan disease.[9] Experimental studies in rats have shown that administration of citreoviridin can lead to myocardial necrosis.[10] The cardiotoxic effects are linked to the induction of myocardial apoptosis through the disruption of specific signaling pathways.[9] In rabbits, citreoviridin has been shown to cause cardiac sinus arrhythmias, increased T wave in the electrocardiogram (ECG), and hypotension, suggesting heart ischemia.[7]

2.3. Other Toxic Effects: While neurotoxicity and cardiotoxicity are the most prominent effects, citreoviridin can also damage the liver and kidneys.[11] However, in some studies with mice, the histology of the liver and kidneys appeared normal after subcutaneous treatment.[7]

Quantitative Toxicology

The following table summarizes the available quantitative toxicological data for citreoviridin.

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD50 | Mice | Subcutaneous | 3.6 - 11.8 mg/kg | [1][2][12] |

| LD50 | Mice | Intraperitoneal | 7.5 mg/kg | [1][12] |

| LD50 | 1-day-old Chickens | Oral | 37.5 mg/kg | [13] |

| Ki (ATP Hydrolysis) | Soluble Beef Heart Mitochondrial F1-ATPase | In Vitro | 4.5 µM | [6] |

| Ki (ATP Hydrolysis) | Membrane-bound Beef Heart Mitochondrial F1-ATPase | In Vitro | ~4 µM | [6] |

| Kis (ATP Synthesis) | Membrane-bound Beef Heart Mitochondrial F1-ATPase | In Vitro | 0.12 µM | [6] |

| Kii (ATP Synthesis) | Membrane-bound Beef Heart Mitochondrial F1-ATPase | In Vitro | 0.16 µM | [6] |

| Dissociation Constant (KD) | Ox-heart mitochondrial preparations | In Vitro | 0.5 - 4.2 µM | [5] |

| Dissociation Constant (KD) | Rat liver mitochondria | In Vitro | 0.15 µM | [5] |

Signaling Pathways

Citreoviridin has been shown to modulate specific signaling pathways, leading to cellular dysfunction and apoptosis, particularly in cardiomyocytes.

4.1. PPAR-γ-mTORC2-Mediated Autophagic Pathway: Recent research has elucidated a key signaling pathway involved in citreoviridin-induced cardiotoxicity. Citreoviridin inhibits the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[9] This inhibition, in turn, affects the mechanistic target of rapamycin (B549165) complex 2 (mTORC2) and stimulates autophagy in cardiomyocytes.[9][14] The resulting apoptosis occurs through the lysosomal-mitochondrial axis.[9] Thiamine (B1217682) (Vitamin B1) and selenium have been shown to have a protective effect by accelerating the basal transcriptional activity of PPAR-γ and reversing the toxic effects of citreoviridin on this pathway.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of citreoviridin's toxicity. The following sections outline key experimental protocols.

5.1. In Vivo Toxicity Assessment in Mice:

-

Objective: To determine the acute toxicity (LD50) and observe neurotoxic symptoms of citreoviridin.

-

Animals: CF#1 mice are commonly used.[7]

-

Procedure:

-

Citreoviridin is dissolved in a suitable vehicle (e.g., propylene (B89431) glycol).

-

Various doses of the citreoviridin solution are administered to different groups of mice via subcutaneous or intraperitoneal injection.[1][7]

-

A control group receives the vehicle only.

-

Animals are observed for a set period (e.g., 7 days) for signs of toxicity, including changes in motor activity, body temperature, and the onset of catalepsy or paralysis.[7]

-

Mortality is recorded, and the LD50 is calculated using appropriate statistical methods.

-

For organ-specific toxicity assessment, at the end of the observation period, animals are euthanized, and organs such as the liver, kidneys, and adrenals are excised, weighed, and prepared for histological examination.[7]

-

5.2. In Vitro ATP Synthase Inhibition Assay:

-

Objective: To quantify the inhibitory effect of citreoviridin on mitochondrial ATP synthase activity.

-

Materials: Isolated mitochondria or submitochondrial particles from sources like beef heart or rat liver.[4][5]

-

Procedure for ATP Hydrolysis Inhibition:

-

Mitochondrial preparations are incubated with varying concentrations of citreoviridin.[4]

-

The reaction is initiated by the addition of ATP.

-

The rate of ATP hydrolysis is measured by quantifying the production of inorganic phosphate (B84403) (Pi) or ADP over time using a colorimetric assay or an enzyme-coupled spectrophotometric assay.[4]

-

Inhibition constants (e.g., Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.[6]

-

5.3. Quantification of Citreoviridin in Food and Feed Samples:

-

Objective: To detect and quantify citreoviridin contamination in various matrices.

-

Methodology Overview: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS) are the preferred methods for their sensitivity and selectivity.[3][15]

-

Sample Preparation (QuEChERS-based):

-

A homogenized sample (e.g., 5 g of rice) is weighed into a centrifuge tube.[3]

-

An extraction solvent (e.g., acetonitrile/water/formic acid) is added, and the mixture is vortexed vigorously.[3]

-

After centrifugation, the supernatant is collected.[3]

-

A cleanup step using dispersive solid-phase extraction (d-SPE) may be employed to remove interfering matrix components.[15]

-

-

HPLC-FLD Analysis:

-

The prepared extract is injected into an HPLC system equipped with a C18 column.[2]

-

An isocratic mobile phase (e.g., acetonitrile:water:formic acid) is used for separation.[2][15]

-

A fluorescence detector is set to appropriate excitation and emission wavelengths (e.g., 220 nm excitation and 340 nm emission).[2][15]

-

Quantification is achieved by comparing the peak area of citreoviridin in the sample to a standard curve.[3]

-

Conclusion

Citreoviridin poses a significant health risk due to its potent inhibition of mitochondrial ATP synthase, leading to severe neurotoxic and cardiotoxic effects. Understanding its toxicological profile, including its mechanism of action and the signaling pathways it disrupts, is crucial for risk assessment and the development of potential therapeutic interventions for related diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this mycotoxin. Further research is warranted to fully elucidate the chronic effects of low-dose exposure and to develop effective strategies for the mitigation of citreoviridin contamination in the food supply.

References

- 1. The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of citreoviridin and isocitreoviridin on beef heart mitochondrial ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of citreoviridin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Citreoviridin induces myocardial apoptosis through PPAR-γ-mTORC2-mediated autophagic pathway and the protective effect of thiamine and selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Citreoviridin - Wikipedia [en.wikipedia.org]

- 12. biorxiv.org [biorxiv.org]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of Citreoviridin as an ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi that acts as a potent and specific inhibitor of mitochondrial F1F0-ATP synthase (also known as Complex V). This guide provides a comprehensive technical overview of the molecular mechanism by which Citreoviridin exerts its inhibitory effects. It binds to the β subunit of the F1 catalytic domain, leading to the inhibition of both ATP synthesis and hydrolysis through distinct kinetic mechanisms. Specifically, it acts as an uncompetitive inhibitor of ATP hydrolysis and a noncompetitive inhibitor of ATP synthesis.[1] This dual mechanism disrupts cellular energy homeostasis, leading to downstream effects on cellular signaling pathways, including the Unfolded Protein Response (UPR) and Mitogen-Activated Protein Kinase (MAPK) signaling. This document details the binding characteristics, inhibitory kinetics, experimental protocols for investigation, and the downstream cellular consequences of Citreoviridin's action as an ATPase inhibitor.

Mechanism of Action: Targeting the F1 Subunit of ATP Synthase

Citreoviridin's primary molecular target is the F1 portion of the mitochondrial F1F0-ATP synthase, the catalytic hub of the enzyme complex.

Binding Site on the β Subunit

Extensive research has demonstrated that Citreoviridin directly binds to the β subunit of the F1-ATPase.[1] The F1 complex is composed of three α and three β subunits, with the catalytic sites located on the β subunits. Evidence suggests that Citreoviridin and another well-characterized F1-ATPase inhibitor, aurovertin, bind to distinct, non-identical sites on the β subunit.[1][2] This is supported by findings that the binding of Citreoviridin is noncompetitive with respect to aurovertin.[2]

Dual Inhibitory Kinetics

Citreoviridin exhibits a unique dual inhibitory effect on the F1-ATPase, impacting ATP hydrolysis and synthesis differently:

-

Uncompetitive Inhibition of ATP Hydrolysis: In the hydrolytic cycle, Citreoviridin acts as an uncompetitive inhibitor. This indicates that it preferentially binds to the enzyme-substrate (ATPase-ATP) complex, rather than the free enzyme.[1]

-

Noncompetitive Inhibition of ATP Synthesis: During ATP synthesis, Citreoviridin functions as a noncompetitive inhibitor. This mode of inhibition suggests that it can bind to both the free enzyme and the enzyme-substrate complex with similar affinity, thereby reducing the catalytic efficiency of the enzyme without preventing substrate binding.[1]

Conformational Effects

The F1-ATPase operates via a rotational catalytic mechanism, where the central γ subunit rotates within the α3β3 hexamer, inducing conformational changes in the β subunits. These changes cycle the catalytic sites through "open," "loose," and "tight" states to bind substrates, catalyze ATP synthesis, and release the product. While a high-resolution crystal structure of the Citreoviridin-F1-ATPase complex is not yet available, it is hypothesized that Citreoviridin's binding stabilizes a specific, non-productive conformational state of the β subunit. This would disrupt the coordinated cycling of the catalytic sites, ultimately stalling the enzyme's rotational catalysis. Unlike aurovertin, Citreoviridin does not cause a significant enhancement of fluorescence upon binding to F1-ATPase, suggesting the conformational changes it induces are distinct.

Quantitative Data on Inhibitory Potency

The inhibitory potency of Citreoviridin has been quantified in various studies. The following table summarizes key inhibitory and dissociation constants reported in the literature.

| Parameter | Value | Enzyme Source | Assay Type | Reference |

| Ki | 0.16 µM | Yeast F1-ATPase | ATP Synthesis | [1] |

| Ki | 2 µM | Yeast F1-ATPase | ATP Hydrolysis | [1][2] |

| KD | 0.5 - 4.2 µM | Ox Heart Mitochondria | Not Specified | [3] |

| KD | 0.15 µM | Rat Liver Mitochondria | Not Specified | [3] |

| KD (Monoacetate) | 2 - 25 µM | Ox Heart Mitochondria | Not Specified | [3] |

| KD (Monoacetate) | 0.7 µM | Rat Liver Mitochondria | Not Specified | [3] |

| KD (Diacetate) | 60 - 215 µM | Ox Heart Mitochondria | Not Specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Citreoviridin.

Measurement of Mitochondrial ATPase Activity (ATP Hydrolysis)

This protocol is adapted from established methods for measuring the rate of ATP hydrolysis by isolated mitochondria or submitochondrial particles using a spectrophotometric enzyme-coupled assay.[4][5][6]

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is coupled to the oxidation of NADH. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the ATPase activity.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2, with protease inhibitors added fresh.

-

Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.[4]

-

ATP solution (100 mM)

-

Phosphoenolpyruvate (PEP, 250 mM)[4]

-

Pyruvate kinase (PK, ~500 units/mL)

-

Lactate dehydrogenase (LDH, ~1000 units/mL)

-

NADH solution (0.4 M)[4]

-

Citreoviridin stock solution (in DMSO or ethanol)

-

Oligomycin (optional, as a positive control for F1F0-ATPase inhibition)

Procedure:

-

Prepare the reaction mixture in a cuvette by adding assay buffer, PEP, PK, LDH, and NADH.[1]

-

Add the mitochondrial preparation to the cuvette and incubate for a few minutes to allow the temperature to equilibrate to 37°C.[1]

-

Add the desired concentration of Citreoviridin or vehicle control and incubate for a predetermined time.

-

Initiate the reaction by adding ATP.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

ATPase activity is expressed as nmol of ATP hydrolyzed per minute per mg of protein.

Measurement of Mitochondrial ATP Synthesis

This protocol utilizes a luciferase-based bioluminescent assay to measure the rate of ATP synthesis in isolated mitochondria.[1][7][8]

Principle: The production of ATP by mitochondria is measured by the light-emitting reaction catalyzed by firefly luciferase, which uses ATP to oxidize luciferin. The emitted light is proportional to the ATP concentration and can be quantified using a luminometer.

Materials:

-

Isolated mitochondria

-

ATP determination kit (containing D-luciferin, luciferase, DTT, and reaction buffer)

-

Respiratory substrates (e.g., glutamate, malate, succinate)

-

ADP solution

-

Citreoviridin stock solution

-

Oligomycin (as a positive control)

Procedure:

-

Prepare the mitochondrial suspension in a suitable respiration buffer.

-

Add respiratory substrates to energize the mitochondria.

-

Add the luciferase/luciferin reaction mixture to the mitochondrial suspension in a luminometer tube.

-

Initiate ATP synthesis by adding a known concentration of ADP.

-

Continuously monitor the luminescence signal over time.

-

To test the effect of Citreoviridin, pre-incubate the mitochondria with the inhibitor before the addition of ADP.

-

The rate of ATP synthesis is calculated from the rate of increase in luminescence, calibrated against an ATP standard curve.

Tryptophan Fluorescence Quenching Binding Assay

This protocol describes a method to study the binding of Citreoviridin to F1-ATPase by monitoring the quenching of intrinsic tryptophan fluorescence.[3][9][10]

Principle: The intrinsic fluorescence of tryptophan residues in a protein is sensitive to their local environment. Ligand binding can cause conformational changes that alter the tryptophan environment, leading to a change (often a quenching) in fluorescence intensity. This change can be used to determine binding affinity.

Materials:

-

Purified F1-ATPase

-

Citreoviridin stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2)

-

Spectrofluorometer

Procedure:

-

Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.

-

Record the emission spectrum of the purified F1-ATPase solution from 300 to 400 nm.

-

Titrate small aliquots of the Citreoviridin stock solution into the F1-ATPase solution.

-

After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

-

Correct the fluorescence intensity for the inner filter effect if necessary.

-

Plot the change in fluorescence intensity as a function of the Citreoviridin concentration.

-

The data can be fitted to a binding isotherm equation to determine the dissociation constant (KD).

Visualizations: Pathways and Workflows

Mechanism of Action of Citreoviridin

Caption: Dual inhibitory mechanism of Citreoviridin on F1-ATPase.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing Citreoviridin's inhibitory action.

Downstream Signaling Pathways Activated by ATPase Inhibition

Caption: Signaling cascades triggered by Citreoviridin-induced ATPase inhibition.

Downstream Cellular Consequences

The inhibition of F1F0-ATP synthase by Citreoviridin has profound effects on cellular physiology, primarily stemming from the disruption of energy metabolism.

Activation of the Unfolded Protein Response (UPR)

Mitochondrial dysfunction and the resulting energy depletion can lead to stress in the endoplasmic reticulum (ER), a key organelle for protein folding. This ER stress triggers the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring cellular homeostasis. If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.

Modulation of MAPK Signaling

The increase in reactive oxygen species (ROS) resulting from mitochondrial dysfunction is a known activator of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of specific MAPK cascades can contribute to the cytotoxic effects observed with Citreoviridin.

Conclusion

Citreoviridin is a potent inhibitor of mitochondrial F1F0-ATP synthase with a well-defined mechanism of action. Its ability to bind to the β subunit and differentially inhibit ATP hydrolysis and synthesis provides a valuable tool for studying mitochondrial bioenergetics. The detailed experimental protocols and understanding of its downstream cellular effects outlined in this guide offer a solid foundation for researchers and drug development professionals working with this compound or investigating ATPase inhibition as a therapeutic strategy. The lack of a high-resolution structure of the Citreoviridin-ATPase complex remains a key area for future research, which would provide further insights into its precise binding mode and the conformational changes it induces.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Sites of protein-protein interaction on the mitochondrial F1-ATPase inhibitor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 5. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Threat of Citreoviridin: An In-depth Technical Guide to its Acute and Chronic Toxicity in Mammals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citreoviridin (B190807), a mycotoxin produced by several species of Penicillium and Aspergillus, poses a significant health risk to mammals through its potent neurotoxic and cardiotoxic effects. Historically linked to "yellow rice disease" and outbreaks of cardiac beriberi, this mycotoxin's primary mechanism of action is the inhibition of mitochondrial ATP synthase, leading to a critical disruption in cellular energy metabolism. This technical guide provides a comprehensive overview of the acute and chronic toxicity of citreoviridin in mammalian models, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in mycotoxin research, toxicology, and the development of therapeutic interventions.

Acute Toxicity

The acute toxicity of citreoviridin is characterized by a rapid onset of severe neurological and cardiovascular symptoms. The primary measure of acute toxicity, the median lethal dose (LD50), has been determined in various mammalian and avian models.

Quantitative Acute Toxicity Data

A summary of the available LD50 values for citreoviridin is presented in Table 1. These values highlight the mycotoxin's high acute toxicity, with variations dependent on the route of administration and the animal model.

| Table 1: Acute Toxicity of Citreoviridin (LD50) | |||

| Species | Route of Administration | LD50 (mg/kg) | Observed Effects |

| Mouse (CF#1, male) | Subcutaneous (s.c.) | 3.6 - 11.8[1] | Decreased motor activity, hypothermia, catalepsy.[2] |

| Mouse | Intraperitoneal (i.p.) | 7.5[1] | Progressive paralysis, convulsions, respiratory arrest. |

| Chicken (1-day-old) | Oral | 37.5 | Not specified in detail. |

Note: An oral LD50 for rats has not been definitively reported in the reviewed literature. One study on pregnant rats noted mortality in the high-dose group (15 mg/kg/day) administered by gavage over several days.[3]

Clinical Signs and Target Organs of Acute Toxicity

Acute exposure to citreoviridin leads to a range of clinical signs, primarily affecting the central nervous and cardiovascular systems.[2]

-

Neurological Effects: Near-lethal doses in mice cause a decrease in motor activity, a drop in body temperature (hypothermia), and a cataleptic state.[2] Rabbits administered a lethal intravenous dose exhibited electroencephalographic (EEG) activation followed by high-voltage delta waves, indicating severe central nervous system disruption.[2] The ultimate cause of death is often respiratory arrest.[1][2]

-

Cardiovascular Effects: In rabbits, citreoviridin induces cardiac sinus arrhythmias and tachypnea.[2] Intravenous administration leads to an increased T wave in the electrocardiogram (ECG) and a decrease in blood pressure, suggesting heart ischemia.[2]

Chronic Toxicity

Chronic exposure to lower levels of citreoviridin presents a more insidious threat, with evidence suggesting cumulative effects and the potential for long-term organ damage.

Quantitative Chronic Toxicity Data